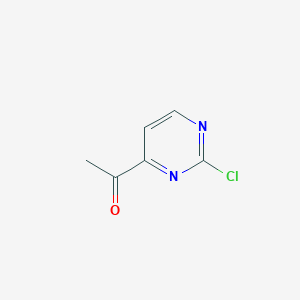

1-(2-Chloropyrimidin-4-yl)ethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chloropyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCRDUUQMVEFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659717 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312535-78-6 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312535-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyrimidine Scaffolds in Modern Organic Chemistry

The pyrimidine (B1678525) nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and materials science. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental biological importance. This inherent biocompatibility and diverse reactivity have made pyrimidine scaffolds a "privileged structure" in drug discovery.

Researchers have extensively explored pyrimidine derivatives, leading to the development of a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular indications. The structural versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This adaptability has cemented the pyrimidine scaffold as a critical component in the design of novel bioactive molecules.

Halogenated Pyrimidines: Versatile Hubs for Chemical Innovation

Within the vast family of pyrimidine (B1678525) derivatives, halogenated pyrimidines stand out as exceptionally versatile intermediates in organic synthesis. The presence of one or more halogen atoms, typically chlorine or bromine, on the pyrimidine ring activates it towards various chemical transformations. The electronegativity of the halogen atom and the electron-deficient nature of the pyrimidine ring make the carbon atom to which the halogen is attached susceptible to nucleophilic attack.

This reactivity is the foundation for a broad range of synthetic methodologies, including:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in 2-chloropyrimidines is readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a powerful tool for introducing diverse functional groups onto the pyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated pyrimidines are excellent substrates for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular frameworks that would be challenging to assemble through other means.

The differential reactivity of multiple halogen substituents on a single pyrimidine ring allows for sequential and site-selective modifications, providing a strategic pathway to elaborate and diversify molecular structures.

1 2 Chloropyrimidin 4 Yl Ethanone: a Position in Contemporary Chemical Research

Established Synthetic Routes for this compound

Traditional synthetic strategies for compounds like this compound often rely on multi-step processes involving acylation reactions or the functionalization of a pre-existing pyrimidine ring. These methods are foundational in heterocyclic chemistry.

Synthesis via Acylation Reactions

Acylation reactions are a common method for introducing a ketone functional group onto an aromatic or heteroaromatic ring. For a compound such as this compound, this could theoretically be achieved by acylating a 2-chloropyrimidine (B141910) substrate. However, the electron-deficient nature of the pyrimidine ring, further deactivated by the chloro substituent, makes direct Friedel-Crafts acylation challenging.

More viable acylation strategies would likely involve the use of organometallic reagents. A plausible route could start from a 2-chloropyrimidine derivative with a suitable functional group at the 4-position that can be converted into an acetyl group. For example, a Grignard reaction using methylmagnesium bromide on a 2-chloro-4-cyanopyrimidine or a Weinreb amide derivative of 2-chloropyrimidine-4-carboxylic acid would be a standard approach to install the acetyl group.

Another established method involves the reaction of an organolithium or organomagnesium reagent with a carboxylic acid derivative. The table below outlines a hypothetical, yet classically-designed, reaction scheme.

Table 1: Plausible Acylation Route via Organometallic Reagent

| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |

| 1 | 2-Chloropyrimidine-4-carbonitrile | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF, low temperature | Imine intermediate |

| 2 | Imine intermediate | Aqueous acid (e.g., HCl) | Hydrolysis | This compound |

This two-step, one-pot procedure is a staple in organic synthesis for converting nitriles to methyl ketones.

Preparative Methods through Ring Functionalization

An alternative to building the acetyl group onto the ring is to start with a functionalized pyrimidine and modify the substituents. The functionalization of the C4 position of pyrimidine nucleosides has been demonstrated through the activation of the C4 amide carbonyl, followed by substitution with various nucleophiles nih.gov. While this is applied to nucleosides, the principle of activating the 4-position for substitution is relevant.

A common precursor for 2-chloropyrimidines is 2-aminopyrimidine, which can undergo a Sandmeyer-type reaction where the amino group is converted to a chloro group orgsyn.org. The synthesis could proceed from a pyrimidine ring that already contains a group at the 4-position that can be converted to an acetyl group, or the acetyl group is introduced after the chlorination step.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions are common for halo-pyrimidines. The chlorine atom at the 2-position is susceptible to displacement by nucleophiles researchgate.netchemicalbook.comsigmaaldrich.com. While this is a reaction of the final product, it informs the synthetic design, as the chloro group can be introduced at a specific stage and must be compatible with the reagents used to introduce the acetyl group. Research on the regioselectivity of SNAr reactions on pyrimidines with different substituents at the 2- and 4-positions highlights the complex electronic effects that govern reactivity wuxiapptec.com.

Novel and Evolving Synthetic Approaches to this compound

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. These include catalyst-mediated protocols and multicomponent reactions.

Catalyst-Mediated Synthesis Protocols

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds. While specific gold-catalyzed researchgate.net or deep eutectic solvent-catalyzed nih.gov syntheses of this compound are not documented, these modern catalytic systems are employed for the synthesis of various pyrimidine derivatives mdpi.comresearchgate.net. A plausible catalytic approach could involve a cross-coupling reaction, for instance, a Stille or Suzuki coupling of a 2,4-dichloropyrimidine with an acetyl-containing coupling partner, followed by selective removal of the second chloro group.

The development of chiral phosphoric acid catalysts for asymmetric cyclodehydration reactions to form other heterocycles suggests a trend towards organocatalysis for complex syntheses, which could potentially be adapted for pyrimidine derivatives nih.gov.

Table 2: Potential Catalyst-Mediated Cross-Coupling Strategy

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,4-Dichloropyrimidine | Acetylstannane or Acetylboronic acid derivative | Palladium complex (e.g., Pd(PPh₃)₄) | 1-(2,4-Dichloropyrimidin-yl)ethanone |

Subsequent selective dechlorination at one position would be required to yield the final product.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules nih.govmdpi.comresearchgate.net. The Biginelli reaction is a classic example used for synthesizing dihydropyrimidines. While the direct synthesis of this compound via an MCR is not reported, the general strategy could be adapted.

A hypothetical MCR could involve the condensation of a β-dicarbonyl compound (or a related species that can generate the acetyl group), an amidine or guanidine derivative to form the pyrimidine ring, and a third component that introduces the chloro substituent. MCRs are a cornerstone of diversity-oriented synthesis and are increasingly used to generate libraries of heterocyclic compounds for drug discovery mdpi.com.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rasayanjournal.co.innih.govresearchgate.net. For the synthesis of pyrimidine derivatives, several green approaches are being explored.

These methods include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyrimidines from ketones researchgate.net.

Solvent-free reactions: Conducting reactions without a solvent, for example using "grindstone chemistry," minimizes waste and can lead to cleaner reactions and simpler workups researchgate.net.

Use of green catalysts: Employing non-toxic, recyclable catalysts, such as deep eutectic solvents, can make synthetic processes more sustainable nih.gov.

Ultrasound-assisted synthesis: Sonication can provide the energy for chemical reactions, often leading to higher yields and shorter reaction times under milder conditions.

Applying these principles to the synthesis of this compound would involve, for example, adapting an established route to use a non-toxic solvent, a recyclable catalyst, and an energy-efficient heating method like microwave irradiation. The development of such a "green recipe" would be a significant advancement over traditional methods nih.gov.

Solvent-Free and Reduced-Solvent Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Modern green chemistry principles advocate for the reduction or complete elimination of such solvents. In the context of pyrimidine synthesis, several innovative techniques have emerged that align with these principles and could be adapted for the preparation of this compound.

One promising approach is the use of microwave-assisted synthesis under solvent-free or minimal solvent conditions. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. For the synthesis of related chloropyrimidine derivatives, microwave-assisted protocols have been successfully employed. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out in a microwave reactor using minimal amounts of a high-boiling point, low-toxicity solvent like propanol, with reaction times as short as 15-30 minutes at temperatures between 120-140°C nih.gov. A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a suitable precursor like 2-chloro-4-cyanopyrimidine or by adapting a multicomponent reaction under microwave irradiation.

Another powerful solvent-free technique is mechanochemistry , which involves inducing reactions in the solid state by grinding or milling. This method eliminates the need for bulk solvents, reduces waste, and can sometimes lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. While a specific mechanochemical synthesis for this compound has not been reported, the successful synthesis of various other pyrimidine derivatives using this technique suggests its feasibility.

The following table summarizes potential research findings for the synthesis of analogous compounds under solvent-free or reduced-solvent conditions, which could guide the development of a green synthesis for this compound.

| Reaction Type | Reactants | Conditions | Solvent | Yield | Reference |

| Microwave-assisted Amination | 2-amino-4-chloropyrimidine, Substituted amine | 120-140°C, 15-30 min | Propanol (minimal) | Good to Excellent | nih.gov |

| Microwave-assisted Amination | 6-chloropurine derivative, Various amines | 120°C, 10 min | Ethanol | 72-83% | nih.gov |

This table is based on data for analogous compounds and suggests potential pathways for the target compound.

Utilization of Sustainable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction efficiency, reduce energy consumption, and enable the use of more environmentally benign reaction conditions. For the synthesis of pyrimidine derivatives, a variety of sustainable catalytic systems are being explored.

The development of novel catalytic systems is crucial for advancing sustainable synthesis. Research into the synthesis of other heterocyclic compounds has highlighted the potential of various catalysts that could be adapted for pyrimidine synthesis. These include metal-organic frameworks (MOFs), magnetic nanoparticles, and ionic liquids, which can offer advantages such as high activity, selectivity, and recyclability.

Detailed research into the synthesis of functionalized pyrimidines often involves multi-step processes where catalysis can play a role in specific transformations. For example, the introduction of the acetyl group at the 4-position of the pyrimidine ring could potentially be achieved through a catalyzed cross-coupling reaction.

The table below presents findings from research on catalytic systems used in the synthesis of related heterocyclic compounds, which could inform the development of a sustainable catalytic route to this compound.

| Catalyst Type | Reaction | Key Advantages | Potential Application | Reference |

| Metal-Organic Frameworks (MOFs) | Multicomponent reactions for pyran synthesis | High activity, recyclability | Catalyzing the formation of the pyrimidine ring | nih.gov |

| CaCl2 | Microwave-assisted Biginelli-type reaction | Green, solvent-free conditions | Synthesis of pyrimidine core | javeriana.edu.co |

This table illustrates the types of sustainable catalysts that could be investigated for the synthesis of the target compound based on their successful application in related syntheses.

Nucleophilic Substitution Reactions at the Pyrimidine Ring of this compound

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing acetyl group at the C4 position. Consequently, the chlorine atom at the C2 position is highly susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

The substitution of the C2-chlorine atom with nitrogen nucleophiles is a common and efficient transformation. Due to the high reactivity of the 2-chloropyrimidine core, these amination reactions often proceed under mild conditions, sometimes without the need for precious metal catalysts that are typically required for less activated aryl halides researchgate.net. A range of primary and secondary amines can be utilized to generate a library of 2-aminopyrimidine derivatives researchgate.netnih.govresearchgate.netsemanticscholar.org. The reaction generally proceeds by the addition of the amine to the C2 position, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity.

For instance, the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine occurs readily at elevated temperatures in solvent-free conditions, showcasing the high susceptibility of chloro-substituted pyrimidines to amination nih.govresearchgate.netsemanticscholar.org. While this substrate is not identical, it demonstrates the general reactivity pattern. In the case of this compound, the C4-ethanone group further activates the C2 position, facilitating the reaction. Tertiary alkylamines, which are typically used as non-nucleophilic bases, have also been observed to act as nucleophiles in substitution reactions at the chlorinated pyrimidine core, leading to the formation of quaternary ammonium species or other byproducts mdpi.com.

| Chloropyrimidine Substrate | Amine Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | Primary and Secondary Amines | KF, water | 2-Aminopyrimidines | Moderate to Excellent | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine, 80-90 °C, solvent-free | 2,4-Diamino-6-chloropyrimidines | Good to Excellent | nih.govresearchgate.netsemanticscholar.org |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd-catalyst | 4-Amino-6-aryl-2-chloropyrimidines (High C4 regioselectivity) | High | acs.org |

The C2-chlorine atom can also be readily displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides yield the corresponding 2-alkoxy- or 2-aryloxy-pyrimidine derivatives. Similarly, thiolates react to form 2-alkylthio- or 2-arylthio-pyrimidines. These reactions are crucial for introducing diverse functionalities onto the pyrimidine core.

The regioselectivity of such substitutions can be a significant issue in polychlorinated pyrimidines. For example, studies on 2-MeSO₂-4-chloropyrimidine show that reactions with alkoxides occur exclusively at the C2 position, even at temperatures as low as -78°C, which is attributed to the formation of a hydrogen bond complex that directs the nucleophile to the C2 position wuxiapptec.com. In the case of this compound, with only one leaving group, the reaction exclusively yields the C2-substituted product. The reaction of a related 2,4-diamino-6-chloropyrimidine with the oxygen nucleophile generated from (S)-2,3-isopropylideneglycerol and sodium hydride proceeds in good yield, further illustrating the utility of oxygen nucleophiles in these substitutions mdpi.com.

Sulfur nucleophiles also exhibit high reactivity. The synthesis of the pirinixic acid derivative YS-121 involves the initial reaction of 2-mercaptopyrimidine-4,6-diol with ethyl 2-bromooctanoate, followed by chlorination and subsequent substitution reactions, highlighting the role of sulfur-based nucleophiles in building complex pyrimidine-containing molecules mdpi.com.

The reactivity of the C-Cl bond in this compound is part of a broader context of halogenated heterocycles. The nature of the halogen atom significantly influences the rate of nucleophilic substitution. In aminolysis reactions of various 2-halogenopyrimidines, the bromopyrimidine derivative is often the most reactive, while the chloropyrimidine is generally the least reactive, although the rate differences may be small rsc.org. This trend (Br > Cl) is common in SNAr reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step.

However, the relative reactivity can be reversed depending on the nucleophile. For instance, in reactions of 2-halopyridines, sulfur nucleophiles followed the reactivity order I > Br > Cl > F, whereas an oxygen nucleophile followed the order F > Cl > Br > I sci-hub.se. This reversal suggests a change in the rate-determining step, where for highly electronegative leaving groups like fluorine, the initial attack of the nucleophile is rate-limiting.

Comparing this compound to 2,4-dichloropyrimidine reveals the influence of the C4 substituent. In 2,4-dichloropyrimidine, nucleophilic attack can occur at either C2 or C4. While C4 is generally the more reactive site for SNAr reactions, mixtures of isomers are common acs.orgwuxiapptec.com. The presence of a strongly electron-withdrawing acetyl group at C4 in this compound deactivates this position for further nucleophilic attack while electronically activating the C2 position, thus directing substitution unambiguously to the C2-chloro group.

Reactions Involving the Ethanone Moiety of this compound

The ethanone group at the C4 position provides a second site for chemical modification, offering pathways for functional group interconversions, as well as for the construction of more complex molecular architectures through condensation and annulation reactions.

The carbonyl group of the ethanone moiety can undergo standard transformations. Reduction of the ketone can lead to the corresponding secondary alcohol, 1-(2-chloropyrimidin-4-yl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride. Conversely, oxidation of this secondary alcohol would regenerate the ketone thieme-connect.comthieme-connect.com.

While specific literature on the oxidation of the ethanone group of this compound is scarce, related transformations on similar heterocyclic ketones are known. For instance, the ethanone group on 1-(2,4-dichloropyrimidin-5-yl)ethanone can be oxidized to a carboxylic acid or reduced to an alcohol, demonstrating the feasibility of these functional group interconversions . Care must be taken in selecting reaction conditions to avoid competing reactions at the C2-chloro position.

The ethanone group is a versatile handle for building fused heterocyclic systems through condensation and annulation reactions. The α-protons of the methyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

A common strategy involves condensation with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone nih.gov. This intermediate is a valuable building block for synthesizing other heterocycles. For example, reaction of the enaminone with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings, resulting in a pyrazolo[3,4-d]pyrimidine scaffold. The synthesis of pyrazolopyrimidines often involves the cyclization of a hydrazine derivative with a suitable carbonyl compound or its equivalent nih.govekb.eggoogle.com.

| Starting Material Type | Reagent | Intermediate | Final Fused Ring System | Reference (Illustrative) |

|---|---|---|---|---|

| Acetylpyrimidine | DMF-DMA | Enaminone | (Precursor for other heterocycles) | nih.gov |

| Enaminone | Hydrazine (NH₂NH₂) | - | Pyrazolopyrimidine | nih.gov |

| Pyrimidinylhydrazine (derived from ketone) | Aldehydes/Orthoesters | Hydrazone | Triazolopyrimidine | beilstein-journals.org |

Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily target the C2-chloro position, enabling the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a widely used method for forming C-C bonds. While specific studies detailing the Suzuki-Miyaura reaction of this compound are not extensively documented, the reactivity of the structurally related 2,4-dichloropyrimidines provides significant insight. In the case of 2,4-dichloropyrimidines, palladium-catalyzed coupling reactions with boronic acids occur with high regioselectivity at the more reactive C4 position. semanticscholar.orgmdpi.comnih.gov This established reactivity trend implies that in this compound, where the C4 position is blocked by an acetyl group, the Suzuki-Miyaura coupling will proceed selectively at the C2-chloro position.

The typical reaction conditions for such transformations involve a palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(dppf), a base, and a suitable solvent system. Microwave-assisted procedures have been shown to accelerate these reactions, leading to high yields in short reaction times. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloropyrimidine Scaffolds

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (0.5-3) | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 15 min | 80-95 | mdpi.com |

| Pd(PPh₃)₄ (cat.) | K₂CO₃ | Toluene/Ethanol/H₂O | 55-90 | 12-24 h | 70-90 | nih.gov |

This data is based on reactions with 2,4-dichloropyrimidines and is predictive for the C2 position of this compound.

Nickel-Catalyzed Cross-Couplings

Nickel catalysis offers a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in coupling alkyl halides with aryl halides. Research on the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has demonstrated the feasibility of forming C-C bonds at the 2-position of nitrogen-containing heterocycles. nih.gov These reactions often employ a nickel catalyst in conjunction with a specific ligand, such as bathophenanthroline, in a polar aprotic solvent like DMF. nih.gov

Given the electronic similarities between 2-chloropyridine and the 2-chloropyrimidine moiety, it is anticipated that this compound could undergo similar nickel-catalyzed couplings to introduce alkyl or aryl groups at the C2 position.

Table 2: Potential Conditions for Nickel-Catalyzed Coupling

| Catalyst | Ligand | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|

| NiBr₂·diglyme | Bathophenanthroline | DMF | Alkyl Bromides | nih.gov |

This data is based on reactions with 2-chloropyridines and suggests a potential pathway for the functionalization of this compound.

Copper-Catalyzed Reactions

Regioselectivity and Stereoselectivity in Transformations of this compound

Regioselectivity: The concept of regioselectivity in the context of this compound primarily relates to the chemoselective reactivity of its two main functional groups.

C2-Chloro Position: As discussed, this site is the primary target for transition-metal-catalyzed cross-coupling reactions. The oxidative addition of a metal catalyst (like Pd(0) or Ni(0)) into the C-Cl bond is the initiating step for these transformations. mdpi.com

C4-Acetyl Group: The carbonyl carbon of the acetyl group is an electrophilic center susceptible to attack by nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or reducing agents (e.g., sodium borohydride).

Therefore, the choice of reagents dictates the regiochemical outcome. Palladium, nickel, or copper catalysts in the presence of appropriate coupling partners will selectively functionalize the C2 position, leaving the acetyl group intact. Conversely, nucleophilic reagents that target carbonyls will react preferentially at the acetyl group. Studies on 2,4-dichloropyrimidines have firmly established that the C4 position is electronically favored for initial substitution in Suzuki couplings over the C2 position. mdpi.comnih.gov This inherent reactivity difference underscores the predictable, selective transformation of the C2-chloro group in the target molecule.

Stereoselectivity: Stereoselectivity in reactions involving this compound would center on the prochiral ketone of the acetyl group. The carbonyl carbon is sp²-hybridized and planar, allowing for nucleophilic attack from either face.

While no specific studies on the stereoselective transformations of this compound have been reported, the potential for such reactions is significant. For instance, the asymmetric reduction of the ketone to a chiral secondary alcohol is a plausible transformation. This can often be achieved with high enantioselectivity using chiral chemical reagents or, increasingly, through biocatalysis. nih.gov The use of microorganisms or isolated enzymes for the reduction of prochiral ketones is a well-established method for producing optically active alcohols, which are valuable chiral building blocks in synthesis. nih.gov

Advanced Synthetic Applications of 1 2 Chloropyrimidin 4 Yl Ethanone As a Key Intermediate

Synthesis of Complex Pyrimidine (B1678525) Derivatives

The presence of both a reactive chlorine atom and a ketone functional group makes 1-(2-chloropyrimidin-4-yl)ethanone an ideal starting material for the synthesis of a wide range of substituted and fused pyrimidine systems. These reactions often proceed with high regioselectivity, allowing for the controlled construction of intricate molecular architectures.

Construction of Fused Heterocyclic Systems (e.g., Imidazoles, Pyrazolopyrimidines)

A key application of this compound lies in its ability to undergo cyclocondensation reactions to form fused heterocyclic systems. These bicyclic and polycyclic structures are prevalent in many biologically active compounds.

Pyrazolo[1,5-a]pyrimidines: The reaction of this compound with hydrazine (B178648) derivatives is a common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. The initial step typically involves the formation of a hydrazone by reaction with the acetyl group, followed by an intramolecular cyclization where the hydrazine nitrogen displaces the chlorine atom at the 2-position of the pyrimidine ring. This approach allows for the introduction of various substituents on the pyrazole (B372694) ring by using appropriately substituted hydrazines. patsnap.comgoogle.com The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity as inhibitors of various protein kinases. patsnap.comgoogle.com

Imidazo[1,2-a]pyrimidines: Similarly, the reaction of this compound with aminating agents can lead to the formation of imidazo[1,2-a]pyrimidines. For instance, reaction with a primary amine can lead to the formation of an enamine intermediate, which can then undergo intramolecular cyclization. The classical synthesis of imidazo[1,2-a]pyrimidines often involves the condensation of 2-aminopyrimidines with α-haloketones. google.com While direct examples with this compound are less common in readily available literature, its structural motifs suggest its potential as a precursor in similar synthetic strategies.

A general three-component, one-pot condensation reaction has been described for the synthesis of 3-amino-substituted imidazo[1,2-a]pyrimidines from 2-aminopyrimidine, an aldehyde, and an isonitrile. wikipedia.org This highlights the versatility of the pyrimidine core in constructing such fused systems.

Introduction of Diverse Substituents via Directed Functionalization

The two reactive sites on this compound allow for the sequential or directed introduction of a variety of functional groups, enabling the synthesis of large libraries of compounds for screening purposes.

Cross-Coupling Reactions: The chlorine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl substituents by coupling with boronic acids. nih.govmdpi.com The regioselectivity of such couplings on di- or tri-chloropyrimidines has been studied, often showing a preference for reaction at the 4-position. nih.govmdpi.com However, the electron-withdrawing nature of the acetyl group at the 4-position in this compound can influence the reactivity of the 2-chloro position.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the pyrimidine ring and terminal alkynes, providing access to alkynyl-substituted pyrimidines. wikipedia.orgorganic-chemistry.org These derivatives can serve as intermediates for further transformations or as final products with interesting electronic properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the chloro- and acetyl-substituents, facilitates nucleophilic aromatic substitution at the 2-position. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chlorine atom to introduce a wide range of functional groups. This reaction is a cornerstone in the diversification of pyrimidine scaffolds.

| Reaction Type | Reagents | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-acetylpyrimidine | nih.govmdpi.com |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-4-acetylpyrimidine | wikipedia.orgorganic-chemistry.org |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-Substituted-4-acetylpyrimidines |

Application in Medicinal Chemistry Scaffolds

The pyrimidine ring is a common feature in many approved drugs and investigational new drug candidates. This compound serves as a valuable starting material for the synthesis of various medicinal chemistry scaffolds.

Design and Synthesis of Ligands for Investigational Biological Targets

The versatility of this compound allows for its incorporation into a multitude of heterocyclic systems designed to interact with specific biological targets.

Kinase Inhibitors: A significant application of pyrimidine derivatives is in the development of protein kinase inhibitors.

Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells. chemsrc.com Inhibitors of Syk are being investigated for the treatment of autoimmune diseases and certain cancers. A patent for aminopyrimidine compounds as Syk inhibitors describes the use of a 2-chloropyrimidine (B141910) derivative in their synthesis, highlighting the importance of this scaffold. google.com

Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways, making them attractive targets for the treatment of inflammatory and autoimmune diseases. mdpi.comresearchgate.netgoogleapis.com Several approved JAK inhibitors feature a pyrrolo[2,3-d]pyrimidine core, which can be synthesized from appropriately substituted pyrimidine precursors. researchgate.netgoogleapis.com Patents have been filed for various pyrazolopyrimidine and aminopyrimidinyl compounds as JAK inhibitors, demonstrating the ongoing interest in this area. google.comgoogle.comgoogle.com

Development of Scaffolds for Enzyme Inhibition Studies

The ability to readily modify the this compound core allows for the systematic exploration of structure-activity relationships (SAR) in enzyme inhibition studies. By synthesizing a library of derivatives with different substituents at the 2- and 4-positions, researchers can probe the binding pocket of a target enzyme and optimize the inhibitory activity of the lead compounds.

For instance, the acetyl group can be modified through various reactions, such as reduction to an alcohol, conversion to an oxime, or use in aldol (B89426) condensations, to introduce further diversity and explore different interactions with the target enzyme. The chlorine at the 2-position can be replaced with a variety of amines, thiols, or other functional groups via nucleophilic substitution, allowing for the fine-tuning of the electronic and steric properties of the molecule to enhance binding affinity and selectivity. masterorganicchemistry.comchemguide.co.uk

| Target Class | Example Target | Scaffold Type | Reference(s) |

| Kinase | Syk | Aminopyrimidine | google.comchemsrc.com |

| Kinase | JAK | Pyrrolo[2,3-d]pyrimidine, Pyrazolopyrimidine | google.commdpi.comresearchgate.netgoogleapis.comgoogle.comgoogle.com |

| Kinase | MALT1 | Pyrazolopyrimidine | google.com |

Role in Functional Material Precursors

The application of pyrimidine derivatives is not limited to the life sciences. Their electron-deficient nature makes them attractive building blocks for the synthesis of organic functional materials with interesting photophysical and electronic properties.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-containing compounds have been investigated for use in OLEDs as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters. The electron-deficient character of the pyrimidine ring can facilitate electron injection and transport, which are crucial for efficient OLED performance. By incorporating this compound or its derivatives into larger conjugated systems, it is possible to tune the electronic properties of the resulting materials for specific applications in organic electronics. While direct use of this compound in OLED materials is not widely reported, the synthesis of more complex pyrimidine-based materials often starts from functionalized pyrimidine precursors. googleapis.comlibretexts.orggoogleapis.com

Building Blocks for Optoelectronic Materials

The quest for novel organic materials with enhanced optical and electronic properties is a driving force in the advancement of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The design of these materials often relies on the strategic combination of electron-donating and electron-accepting moieties within a π-conjugated system. This "push-pull" architecture is fundamental to tuning the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—which in turn governs the material's absorption, emission, and charge transport characteristics.

The pyrimidine ring, being highly π-deficient, serves as an excellent electron-accepting unit in such push-pull structures. researchgate.net The presence of a chlorine atom at the 2-position and an acetyl group at the 4-position of this compound provides synthetic handles for the elaboration of this core into more complex, functional molecules for optoelectronic applications. researchgate.net The chlorine atom is a versatile leaving group, readily participating in cross-coupling reactions, while the acetyl group can be transformed through various condensation and functional group interconversion reactions.

Recent research has highlighted the potential of pyrimidine derivatives in the development of materials for high-efficiency OLEDs, particularly those based on the principle of thermally activated delayed fluorescence (TADF). nih.govnih.gov TADF emitters are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling the efficient harvesting of both singlet and triplet excitons for light emission. nih.gov The construction of such molecules often involves the coupling of electron-donating units, such as carbazole, acridan, or phenoxazine, with an electron-accepting core, for which the pyrimidine moiety is well-suited. nih.gov

The synthetic utility of this compound in this context lies in its ability to serve as a precursor to these larger, conjugated systems. For instance, the chlorine atom can be substituted via Suzuki or Stille coupling reactions to introduce aryl or heteroaryl groups, extending the π-conjugation. The acetyl group can undergo reactions like the Knoevenagel condensation to introduce vinyl linkages, further expanding the electronic communication across the molecule.

A representative, though not exhaustive, synthetic strategy could involve the initial modification of the acetyl group, for example, through a condensation reaction with an electron-rich aromatic aldehyde. This would create a chalcone-like structure, extending the conjugation. Subsequently, the chloro group could be utilized in a palladium-catalyzed cross-coupling reaction to attach a bulky, electron-donating group. This modular approach allows for the fine-tuning of the resulting molecule's optoelectronic properties by varying the nature of the coupled fragments.

The following table outlines the key characteristics of pyrimidine-based compounds relevant to their application in optoelectronic materials:

| Property | Description |

| Electron-Deficient Nature | The pyrimidine ring acts as an electron acceptor, which is a crucial feature for creating "push-pull" systems that facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT is often responsible for the luminescent properties of the material. researchgate.net |

| Tunable Energy Levels | By strategically functionalizing the pyrimidine core, for instance, through the reactions enabled by the chloro and acetyl groups of this compound, the HOMO and LUMO energy levels can be precisely controlled. This tuning is essential for optimizing charge injection and transport in electronic devices. nih.gov |

| TADF Potential | Pyrimidine derivatives have been successfully incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF). nih.govnih.gov This mechanism allows for the conversion of non-emissive triplet excitons into emissive singlet excitons, leading to a significant enhancement in the internal quantum efficiency of OLEDs. nih.gov |

| Synthetic Versatility | Halogenated pyrimidines are valuable synthons in organic chemistry. researchgate.net The chloro-substituent in this compound is a prime site for cross-coupling reactions, enabling the construction of a diverse library of complex organic materials from a single, readily available intermediate. researchgate.net |

Computational and Theoretical Investigations of 1 2 Chloropyrimidin 4 Yl Ethanone and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Electronic Structure Elucidation and Analysis

A thorough computational analysis of 1-(2-Chloropyrimidin-4-yl)ethanone would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, calculations of its electronic properties would reveal the distribution of electrons within the molecule.

Key parameters that would be investigated include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbonyl group. Regions of positive potential (blue) would highlight electron-deficient areas prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding and charge distribution. It would quantify the charges on each atom, offering a more detailed picture of the electronic environment than the MEP map alone. This analysis would also describe the hybridization of atomic orbitals and the nature of the chemical bonds.

Reactivity Predictions and Mechanistic Insights

The electronic structure calculations provide the foundation for predicting the chemical reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the pyrimidine ring and the lone pairs of the heteroatoms, while the LUMO would be expected to have significant contributions from the pyrimidine ring and the carbonyl group.

Global and Local Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These descriptors would provide a quantitative measure of the reactivity of this compound.

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) might interact with a biological target, typically a protein. These studies are crucial in drug discovery and development.

Ligand-Protein Interaction Predictions

Molecular docking simulations would involve placing derivatives of this compound into the active site of a target protein. The software would then calculate the most favorable binding poses and estimate the binding affinity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen are potential hydrogen bond acceptors, while appropriate modifications to the molecule could introduce hydrogen bond donors.

Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site.

Pi-Pi Stacking: The pyrimidine ring can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The results of these simulations would be presented in a table, detailing the binding energies and the specific amino acid residues involved in the interactions for each derivative.

Structure-Activity Relationship (SAR) Analysis at a Theoretical Level

By systematically modifying the structure of this compound and performing docking studies on each derivative, a theoretical Structure-Activity Relationship (SAR) can be established. This involves correlating changes in the molecular structure with predicted binding affinities. For example, substituting the chlorine atom with different functional groups or modifying the ethanone (B97240) side chain would allow for the exploration of the chemical space around the core scaffold. The goal is to identify which modifications lead to improved binding and are therefore promising for further experimental investigation.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be used to study the step-by-step mechanism of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and transition states.

For instance, the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position of the pyrimidine ring is a likely and important reaction pathway. Computational studies could:

Map the Reaction Coordinate: By calculating the energy profile of the reaction, researchers can identify the transition state structure and the activation energy barrier. This provides insight into the reaction rate.

Investigate Regioselectivity: If there are multiple reactive sites, computational methods can help predict which site is more likely to react by comparing the activation energies for different reaction pathways.

Analyze Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled to provide a more realistic picture of the reaction in a laboratory setting.

The data from these calculations would be compiled into tables showing the relative energies of the species involved in the reaction pathway.

Methodological Considerations in the Research of 1 2 Chloropyrimidin 4 Yl Ethanone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 1-(2-Chloropyrimidin-4-yl)ethanone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are used to identify the chemical environment of the hydrogen atoms. The spectrum of this compound typically shows distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the methyl group of the ethanone (B97240) moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum reveals the number of unique carbon environments and their electronic states, confirming the presence of the pyrimidine ring, the carbonyl group, and the methyl group.

While ¹⁹F NMR is not directly applicable to this compound itself due to the absence of fluorine, it is a critical tool for characterizing fluorinated derivatives of this compound, which are of significant interest in medicinal chemistry.

Table 1: Representative NMR Spectral Data for this compound and Related Compounds

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 1-(2-Chloropyridin-4-yl)ethanone | 2.65 (s, 3H), 7.27-7.31 (m, 3H), 7.43 (d, J = 8.0 Hz, 2H), 8.02 (d, J = 8.0 Hz, 2H) rsc.org | 22.50, 23.86, 25.21, 28.07, 28.70, 29.11, 29.40, 29.54, 32.73, 51.42, 123.83, 126.62, 133.80, 137.49, 138.77, 138.84, 138.89, 139.50, 141.55, 142.31, 146.31, 156.70, 185.88, 217.20 rsc.org |

| N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine | - | Characterized by ¹H NMR |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy of this compound would exhibit characteristic absorption bands. A strong absorption peak is expected in the range of 1680-1700 cm⁻¹, corresponding to the C=O stretching vibration of the ketone. Vibrations associated with the C-Cl bond and the pyrimidine ring would also be present, providing a unique "fingerprint" for the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1700 |

| C-Cl | 600-800 |

| Pyrimidine Ring | Various bands |

Note: The table is based on general principles of IR spectroscopy as specific experimental data for the target compound was not found.

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods can be employed.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound is 156.57 g/mol . sigmaaldrich.comchemscene.comsigmaaldrich.combldpharm.com The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly useful for analyzing complex mixtures and for confirming the identity of the synthesized compound. ambeed.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique often used in LC-MS that allows for the analysis of relatively polar and thermally labile molecules like this compound.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is a common method. The purity of the compound is often reported to be high, for instance, 98%. ambeed.com The retention time under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. chemicalbook.com A suitable mobile phase (eluent) is chosen to achieve good separation of the target compound from any starting materials, by-products, or impurities on a silica (B1680970) gel plate. The spots can be visualized under UV light.

Table 3: Chromatographic Methods for this compound

| Technique | Application |

|---|---|

| HPLC | Purity assessment, quantification ambeed.com |

| TLC | Reaction monitoring, preliminary purity check chemicalbook.com |

X-ray Crystallography for Definitive Structural Confirmation

For analogous pyrimidine derivatives, X-ray crystallography has been instrumental in elucidating their solid-state structures. acs.orgresearchgate.netsemanticscholar.org The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is analyzed to determine the arrangement of atoms within the crystal lattice.

Key parameters obtained from such an analysis would include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, related pyrimidine compounds have been found to crystallize in systems such as monoclinic with space groups like P21/c. acs.org

Unit Cell Dimensions: These are the lengths of the sides of the basic repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form provide insight into the molecule's geometry and bonding characteristics.

Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions, such as hydrogen bonds or π-stacking, which influence the physical properties of the compound. researchgate.net

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 780.4 |

| Z | 4 |

This table is illustrative and not based on experimental data for the specific compound.

Reaction Monitoring and Optimization Methodologies

The efficient synthesis of this compound necessitates careful monitoring of the reaction progress and optimization of various parameters to maximize yield and purity.

Reaction Monitoring:

A variety of analytical techniques are employed to track the consumption of reactants and the formation of products.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for qualitative monitoring of a reaction. creative-proteomics.com By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized under UV light or with a staining agent. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative and precise monitoring, chromatographic techniques like HPLC and GC-MS are utilized. nih.gov These methods can separate and quantify the individual components of a reaction mixture, providing accurate data on conversion rates and the formation of any byproducts. HPLC is particularly useful for the analysis of pyrimidine biosynthesis metabolites. nih.gov

Optimization Methodologies:

The optimization of a synthetic route involves systematically varying reaction conditions to find the ideal set of parameters.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

Catalyst: In many syntheses, the type and loading of a catalyst are critical for achieving high efficiency and selectivity.

Reagent Stoichiometry: Varying the ratio of reactants can help to drive the reaction to completion and minimize the presence of unreacted starting materials.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome.

Below is a hypothetical table illustrating the optimization of a key step in the synthesis of a chloropyrimidine derivative.

| Entry | Temperature (°C) | Catalyst | Solvent | Yield (%) |

| 1 | 25 | Pd(PPh3)4 | Toluene | 65 |

| 2 | 80 | Pd(PPh3)4 | Toluene | 85 |

| 3 | 80 | PdCl2(dppf) | Dioxane | 92 |

| 4 | 100 | PdCl2(dppf) | Dioxane | 90 |

This table is illustrative and represents a typical optimization study for a related class of compounds.

Through the rigorous application of these analytical and optimization techniques, researchers can ensure the reliable and efficient production of this compound, paving the way for its use in further scientific investigation.

Future Research Directions for 1 2 Chloropyrimidin 4 Yl Ethanone

Exploration of Novel Reaction Pathways and Synthetic Transformations

Future research will undoubtedly focus on expanding the synthetic utility of 1-(2-Chloropyrimidin-4-yl)ethanone through the exploration of novel reaction pathways. The presence of both a reactive chlorine atom and a modifiable acetyl group provides a rich platform for a variety of chemical transformations.

Cross-coupling reactions are anticipated to be a major area of investigation. The chlorine atom on the pyrimidine (B1678525) ring is an ideal handle for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents at the 2-position, leading to the rapid generation of diverse compound libraries. For instance, Suzuki coupling could be employed to introduce various phenyl or heterocyclic groups, while Sonogashira coupling would enable the installation of terminal alkynes, which can be further functionalized. The Buchwald-Hartwig amination offers a direct route to 2-aminopyrimidine derivatives, a common motif in many biologically active molecules.

Furthermore, the acetyl group presents numerous opportunities for synthetic elaboration. Its carbonyl functionality can be targeted for reductions to alcohols, conversions to imines and enamines, and various condensation reactions like the aldol (B89426) or Claisen condensations. The α-protons of the acetyl group are also amenable to deprotonation and subsequent alkylation or acylation, providing access to more complex side chains at the 4-position of the pyrimidine ring.

Another promising avenue is the investigation of C-H activation reactions. Direct functionalization of the C-H bonds on the pyrimidine ring or the acetyl group would offer a more atom-economical and efficient approach to diversification compared to traditional cross-coupling methods that require pre-functionalized starting materials. Additionally, exploring photoredox catalysis could open up new reaction pathways, enabling transformations that are not accessible through conventional thermal methods.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4), base | 2-Aryl/heteroaryl-4-acetylpyrimidines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 2-Alkynyl-4-acetylpyrimidines |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, phosphine ligand, base | 2-Amino-4-acetylpyrimidines |

| Acetyl Group Reduction | NaBH4, LiAlH4 | 1-(2-Chloropyrimidin-4-yl)ethan-1-ol |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ir) | Directly functionalized pyrimidine derivatives |

| Photoredox Catalysis | Photosensitizers (e.g., Ru(bpy)3Cl2, eosin Y), light source | Novel functionalized pyrimidines |

Development of Advanced and Sustainable Catalytic Systems

The development of more efficient, selective, and sustainable catalytic systems will be crucial for the synthesis and modification of 1-(2-Chloropyrimrimidin-4-yl)ethanone. While palladium-based catalysts are workhorses for cross-coupling reactions, future research should focus on several key areas to improve their performance and environmental footprint.

One direction is the design of novel phosphine ligands that can enhance the activity and selectivity of palladium catalysts. More robust and air-stable pre-catalysts would also simplify reaction setup and improve reproducibility. A significant goal is to lower the catalyst loading, which would reduce costs and minimize palladium contamination in the final products, a critical consideration for pharmaceutical applications.

Beyond palladium, there is a growing interest in exploring catalysts based on more abundant and less toxic first-row transition metals such as nickel, copper, and iron. Developing effective catalytic systems based on these metals for cross-coupling and other transformations of this compound would represent a major step towards more sustainable chemical synthesis.

Another important area is the development of heterogeneous catalysts. Immobilizing catalysts on solid supports would facilitate their recovery and reuse, leading to more cost-effective and environmentally friendly processes. This could involve anchoring metal complexes to polymers, silica (B1680970), or magnetic nanoparticles.

| Catalyst Type | Potential Advantages | Research Focus |

| Advanced Palladium Catalysts | Higher activity, selectivity, and stability | Novel phosphine ligands, air-stable pre-catalysts, lower catalyst loading |

| First-Row Transition Metal Catalysts | Lower cost, reduced toxicity, greater abundance | Development of Ni, Cu, and Fe-based systems for cross-coupling |

| Heterogeneous Catalysts | Easy recovery and reuse, reduced metal contamination | Immobilization on polymers, silica, magnetic nanoparticles |

Integration with Flow Chemistry and Automation Methodologies

The integration of flow chemistry and automated synthesis platforms holds immense promise for the efficient and reproducible synthesis and derivatization of this compound. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput screening.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of derivatives of 1-(2-Chloropyrimrimidin-4-yl)ethanone, flow reactors could be employed for various transformations, including cross-coupling reactions, reductions, and multi-step sequences. The small reactor volumes inherent in flow chemistry also minimize the risks associated with highly exothermic or potentially explosive reactions.

Automated synthesis platforms can be used to rapidly generate libraries of compounds based on the this compound scaffold. By combining robotic liquid handling with parallel reactors, a large number of different reagents and reaction conditions can be screened in a short amount of time. This high-throughput approach is invaluable for lead optimization in drug discovery, allowing for the systematic exploration of structure-activity relationships.

The combination of flow chemistry and automation can create powerful, fully integrated systems for the on-demand synthesis of novel pyrimidine derivatives. These systems could be programmed to execute complex multi-step syntheses, including in-line purification and analysis, thereby accelerating the discovery and development of new chemical entities.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Continuous synthesis of derivatives, handling of hazardous reactions |

| Automated Synthesis | High-throughput screening, rapid library generation | Lead optimization, structure-activity relationship studies |

| Integrated Systems | On-demand synthesis, multi-step sequences, in-line purification | Accelerated discovery of new chemical entities |

Sustainable and Biocatalytic Approaches for Synthesis and Modification

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable and biocatalytic methods for the synthesis and modification of this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and employing milder reaction conditions.

One area of focus will be the use of greener solvents, such as water, ethanol, or bio-based solvents, to replace hazardous organic solvents commonly used in synthesis. The development of catalytic systems that are active in these environmentally benign media will be a key challenge. Additionally, exploring solvent-free reaction conditions, where possible, would further enhance the sustainability of the synthetic routes.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For this compound, research could focus on identifying or engineering enzymes for specific transformations. For example, ketoreductases could be used for the stereoselective reduction of the acetyl group to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. Other enzymes, such as transaminases, could be explored for the conversion of the ketone to chiral amines.

Furthermore, the development of chemo-enzymatic processes, which combine the advantages of both chemical and biological catalysis, could provide efficient and sustainable routes to complex pyrimidine derivatives. This could involve using a chemical catalyst for an initial transformation followed by an enzymatic step to introduce chirality or perform a selective functionalization.

| Approach | Key Principles | Potential Application to this compound |

| Green Chemistry | Use of renewable resources, waste minimization, safer solvents | Synthesis in aqueous or bio-based solvents, solvent-free reactions |

| Biocatalysis | Use of enzymes, mild reaction conditions, high selectivity | Stereoselective reduction of the acetyl group, enzymatic amination |

| Chemo-enzymatic Synthesis | Combination of chemical and biocatalytic steps | Efficient and sustainable routes to complex, chiral derivatives |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Chloropyrimidin-4-yl)ethanone in academic laboratories?

The synthesis typically employs Friedel-Crafts acylation, where a pyrimidine derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, reacting 2-chloropyrimidine with acetyl chloride under anhydrous conditions yields the target compound . Alternative methods include nucleophilic substitution on pre-functionalized pyrimidine scaffolds. Key considerations:

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ketone moiety (δ ~2.5 ppm for the acetyl group) and chloropyrimidine aromatic protons (δ ~8.5–9.0 ppm) .

- Mass spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 155.58 (C₇H₆ClNO⁺), with fragmentation patterns indicating loss of Cl or CO groups .

- IR spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ confirms the carbonyl stretch .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially to detect chlorinated by-products .

Q. How should this compound be stored to ensure stability in research settings?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloropyrimidine ring.

- Light sensitivity : Protect from UV exposure, as the ketone group may undergo photodegradation.

- Solubility : Dissolve in anhydrous DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., water, alcohols) to suppress nucleophilic substitution at the Cl site .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives using X-ray diffraction?

Crystallographic disorder often occurs in chlorinated pyrimidine derivatives due to rotational flexibility of the acetyl group or partial occupancy of the Cl atom. Mitigation strategies:

- Data collection : Use high-resolution synchrotron radiation (λ < 1 Å) to enhance data quality.

- Refinement : Apply the SHELXL software with constraints (e.g., SIMU, DELU) to model disorder, and validate using R-factor and electron density maps .

- Example : In a related compound, 1-(3,5-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)ethanone, disorder in the CF₃ groups was resolved using anisotropic displacement parameters and twin refinement .

Q. How does the electronic nature of the pyrimidine ring influence regioselectivity in cross-coupling reactions involving this compound?

The electron-withdrawing Cl atom at the 2-position activates the 4- and 6-positions of the pyrimidine ring for nucleophilic attack. For example:

- Suzuki coupling : Pd-catalyzed reactions with aryl boronic acids preferentially occur at the 4-position due to lower steric hindrance and favorable π-orbital alignment.

- SNAr reactions : Amines or thiols attack the 4-position, driven by the Cl atom’s inductive effect. Computational studies (DFT) support this selectivity by showing lower activation energies at the 4-position .

Q. How can researchers address contradictions in spectral data when characterizing derivatives of this compound?

Conflicting data (e.g., unexpected NMR shifts or mass fragments) often arise from impurities, tautomerism, or solvent effects. Resolution strategies:

- Multi-technique validation : Cross-check NMR with IR and MS data. For example, a carbonyl peak in IR but not in MS may indicate decarboxylation during ionization .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomeric equilibria in polar solvents.

- Crystallography : Resolve ambiguous structures via single-crystal X-ray diffraction, as demonstrated for trifluoromethylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.